molecular formula C22H21N3S B5158279 (Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B5158279
M. Wt: 359.5 g/mol
InChI Key: DMEMREIHGKWDFZ-UNOMPAQXSA-N
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Description

(Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a nitrile group, and multiple methyl-substituted aromatic rings. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and a thiourea derivative.

    Coupling with Aniline Derivative: The thiazole intermediate is then coupled with 3,5-dimethylaniline under basic conditions to form the desired anilino-thiazole compound.

    Introduction of the Nitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.

    Reduction: Formation of 3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamine.

    Substitution: Formation of halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: Studies have shown that thiazole derivatives exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, which can be useful in drug discovery and development.

Medicine

    Cancer Research: The compound’s ability to interact with biological targets makes it a potential candidate for anticancer drug development.

    Anti-inflammatory Agents: It may also possess anti-inflammatory properties, which can be explored for therapeutic applications.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties can be utilized in the production of dyes and pigments.

    Agriculture: It can be used in the formulation of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of (Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(anilino)-2-[4-(phenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (Z)-3-(4-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (Z)-3-(3,5-dimethylanilino)-2-[4-(phenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

The uniqueness of (Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its specific substitution pattern on the aromatic rings and the presence of both a thiazole ring and a nitrile group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-14-7-15(2)9-20(8-14)24-12-19(11-23)22-25-21(13-26-22)18-6-5-16(3)17(4)10-18/h5-10,12-13,24H,1-4H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMREIHGKWDFZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC(=C3)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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